molecular formula C8H6Cl2N4 B2500230 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine CAS No. 1279219-55-4

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B2500230
CAS No.: 1279219-55-4
M. Wt: 229.06
InChI Key: DWLPSJGQCYGINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of chlorine atoms on the imidazole ring and an amine group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The imidazole ring is known for its role in many biologically active molecules, while the pyridine ring is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile synthetic route.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed reactions, such as the Suzuki or Heck reactions, to form the imidazole ring and attach it to the pyridine ring . These methods are scalable and can be conducted on a gram scale, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine apart is its unique combination of an imidazole and pyridine ring, along with the presence of chlorine atoms and an amine group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-6-7(10)14(4-13-6)8-5(11)2-1-3-12-8/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLPSJGQCYGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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